3-(2,6-Dimethylphenyl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylphenyl)-1,2-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the 3-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1,2-benzoxazole typically involves the cyclization of 2-aminophenol with 2,6-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The general reaction scheme is as follows:
Step 1: 2-Aminophenol reacts with 2,6-dimethylbenzoyl chloride in the presence of pyridine.
Step 2: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenyl)-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenyl)-1,3-benzoxazole
- 3-(2,4-Dimethylphenyl)-1,2-benzoxazole
- 3-(2,6-Dimethylphenyl)-1,2-benzothiazole
Uniqueness
3-(2,6-Dimethylphenyl)-1,2-benzoxazole is unique due to the specific positioning of the dimethylphenyl group, which influences its chemical reactivity and biological activity. This positioning can result in different steric and electronic effects compared to similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
87828-91-9 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-10-6-5-7-11(2)14(10)15-12-8-3-4-9-13(12)17-16-15/h3-9H,1-2H3 |
InChI Key |
BQZDSCDXHRFDII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.